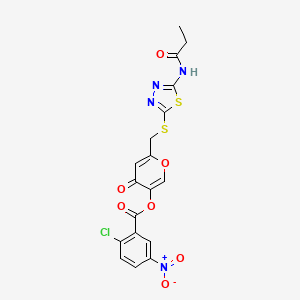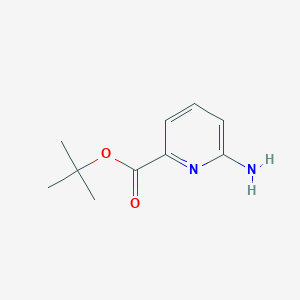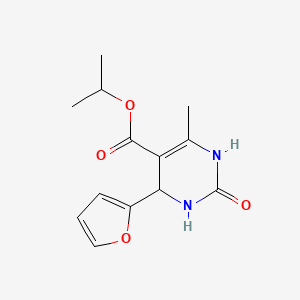![molecular formula C17H20FN3O2 B2888497 4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-89-1](/img/structure/B2888497.png)
4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactions . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific chemical reactions involving “this compound” are not detailed in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinediones vary depending on their specific structure . The specific physical and chemical properties of “this compound” are not detailed in the retrieved papers.Aplicaciones Científicas De Investigación
Human Neutrophil Elastase Inhibitors
Compounds structurally similar to the specified chemical have been investigated for their inhibitory activity towards human neutrophil elastase (HNE). This is significant for treating diseases or conditions involving HNE activity, suggesting potential therapeutic applications. For example, derivatives have shown promise for topical pulmonary applications via inhalation, highlighting their potential in medical research focused on lung health and related diseases (Expert Opinion on Therapeutic Patents, 2009).
Fluorescent Imaging Agents
Research on highly fluorescent analogs derived from non-fluorescent precursors, including compounds with structural elements similar to the one you're interested in, has shown potential for use as cholephilic fluorescence and 19 F MRI imaging agents. This application is particularly relevant for probing liver and biliary metabolism, providing a non-invasive method to study these biological processes in vivo (Tetrahedron, 2006).
Structural and Optical Properties
Structural investigations of related compounds have revealed their formation into centrosymmetric dimers via intermolecular hydrogen bonds, with implications for materials science and molecular engineering. Such studies contribute to our understanding of molecular interactions and the development of materials with specific properties (Zeitschrift für Naturforschung B, 2000).
Polymer Solar Cells
In the context of renewable energy, novel conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbones have been synthesized for application as electron transport layers in inverted polymer solar cells. These materials demonstrate high conductivity, electron mobility, and improved power conversion efficiency, underscoring their significance in advancing solar energy technologies (Macromolecules, 2015).
Organic Electronics
The development of highly luminescent polymers incorporating DPP units for use in organic electronics showcases the versatility of these compounds. Their strong fluorescence, high quantum yields, and substantial two-photon absorption cross-sections make them attractive for applications in optoelectronic devices (The Journal of Organic Chemistry, 2014).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Mode of Action
It is known that pyrimidine derivatives can exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways related to inflammation and other biological processes .
Pharmacokinetics
The pharmacokinetics of pyrimidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level, including anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrimidine derivatives .
Safety and Hazards
Direcciones Futuras
Pyrimidines have received great attention due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . The specific future directions for “4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” are not detailed in the retrieved papers.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUANYMWOOBBZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)
![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)
![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)
![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)

![1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride](/img/structure/B2888427.png)
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/no-structure.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)

